molecular formula C15H18N6O3 B2894237 6-methyl-5-(2-oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)pyrimidine-2,4(1H,3H)-dione CAS No. 1203413-81-3

6-methyl-5-(2-oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2894237
CAS No.: 1203413-81-3
M. Wt: 330.348
InChI Key: XKTCLHDUERIRHL-UHFFFAOYSA-N
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Description

6-methyl-5-(2-oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)pyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a pyrimidine ring fused with a piperazine moiety and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-5-(2-oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic conditions.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced via a nucleophilic substitution reaction, where a halogenated pyrimidine derivative reacts with piperazine in the presence of a base.

    Methylation: The final step involves the methylation of the pyrimidine ring using a methylating agent such as methyl iodide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-methyl-5-(2-oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Halogenated derivatives, piperazine; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

6-methyl-5-(2-oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)pyrimidine-2,4(1H,3H)-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-methyl-5-(2-oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound is known to bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or alteration of receptor signaling pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-methyl-5-(2-oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)pyrimidine-2,4(1H,3H)-dione: shares structural similarities with other pyrimidine derivatives such as:

Uniqueness

What sets this compound apart is its unique combination of a pyrimidine ring with a piperazine moiety and a methyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

6-methyl-5-[2-oxo-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N6O3/c1-10-11(13(23)19-15(24)18-10)9-12(22)20-5-7-21(8-6-20)14-16-3-2-4-17-14/h2-4H,5-9H2,1H3,(H2,18,19,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKTCLHDUERIRHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)CC(=O)N2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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